molecular formula C9H9BrO4 B1272914 3-Bromo-2,6-dimethoxybenzoic acid CAS No. 73219-89-3

3-Bromo-2,6-dimethoxybenzoic acid

Cat. No. B1272914
CAS RN: 73219-89-3
M. Wt: 261.07 g/mol
InChI Key: CUQANLQRQJHIQE-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxybenzoic acid (BDBA) is a brominated aromatic acid that has been used in scientific research for a variety of applications. It is a versatile compound that can be used as a building block for organic synthesis, as a reagent in biochemical studies, and as an active ingredient in laboratory experiments. BDBA has been studied extensively due to its unique reactivity and potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Crystallography and Structural Analysis

3-Bromo-2,6-dimethoxybenzoic acid has been utilized in the study of crystal structures. Wallet et al. (2000) explored its role in the formation of solid inclusion compounds with 2',6'-dimethoxyflavone, revealing insights into the complexation process and intermolecular hydrogen bonding patterns (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000). Additionally, Portalone (2011) identified a new crystalline form of 2,6-dimethoxybenzoic acid, highlighting its potential in crystallography research (Portalone, 2011).

Polymorphic Control in Crystallization

The compound is also significant in polymorphic studies. Semjonova & Be̅rziņš (2022) investigated the use of 2,6-dimethoxybenzoic acid in controlling the polymorphic outcome of crystallization, offering valuable insights into the thermodynamic stability and the effect of additives (Semjonova & Be̅rziņš, 2022).

Synthetic Chemistry

In the domain of synthetic chemistry, Bengtsson & Hoegberg (1993) utilized 2,6-dimethoxybenzoic acid in the regioselective synthesis of benzamides, demonstrating its applicability in the preparation of phenolic metabolites (Bengtsson & Hoegberg, 1993). Similarly, Dao et al. (2018) employed derivatives of this compound in microwave-assisted cyclization processes, contributing to the synthesis of specific organic compounds (Dao, Ho, Lim, & Cho, 2018).

Metal Complex Studies

Micera et al. (1984) conducted research on the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid, providing insights into their decomposition mechanisms and interactions with metal ions (Micera, Piu, Erre, Cariati, & Pusino, 1984).

Analytical Chemistry Applications

In analytical chemistry, the compound finds applications in the study of halogen bonding and molecular interactions. Raffo et al. (2016) investigated the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives, including this compound, to understand intermolecular interactions better (Raffo et al., 2016).

Safety and Hazards

“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Mechanism of Action

Mode of Action

3-Bromo-2,6-dimethoxybenzoic acid is known to participate in Suzuki–Miyaura coupling reactions . In this process, the compound interacts with a metal catalyst, such as palladium, in a series of electronically divergent processes. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context and the other compounds involved in the reaction.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. Given its involvement in Suzuki–Miyaura coupling reactions, it can be inferred that the compound plays a role in the formation of new carbon-carbon bonds , which could influence the structure and function of various biomolecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the compound’s action. Furthermore, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .

properties

IUPAC Name

3-bromo-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQANLQRQJHIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379193
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73219-89-3
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15 ml of bromine (0.3 mol) in 50 ml of chloroform is added dropwise while stirring and cooling in ice to 54.9 g (0.3 mol) of 2,6-dimethoxybenzoic acid in 150 ml of dioxan. The solution is left at room temperature overnight. The solvent is evaporated and the residue recrystallized from aqueous ethanol. Yield: 59.3 g, m.p. 144°-45° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?

A1: this compound acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While this compound exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]

Q2: Besides its application in HIV research, has this compound been investigated in other contexts?

A2: Interestingly, this compound was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of this compound and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions this compound can engage in beyond its role as a fragment targeting HIV protease.

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